Tert-butyl 3-({[(5-chloropyrazin-2-yl)methyl](methyl)amino}methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H23ClN4O2 It is characterized by the presence of a tert-butyl ester group, a chloropyrazine moiety, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chloropyrazine intermediate: This step involves the chlorination of pyrazine to obtain 5-chloropyrazine.
Alkylation: The chloropyrazine intermediate is then alkylated with methylamine to form the 5-chloropyrazin-2-ylmethyl(methyl)amine.
Azetidine ring formation: The alkylated intermediate is reacted with azetidine-1-carboxylate under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The azetidine ring can also play a role in the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-({(6-chloropyridazin-3-yl)methylamino}methyl)azetidine-1-carboxylate: This compound has a similar structure but with a pyridazine ring instead of a pyrazine ring.
Tert-butyl 3-({(5-bromopyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate: This compound has a bromine atom instead of a chlorine atom on the pyrazine ring.
The uniqueness of tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23ClN4O2 |
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Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
BLNIIBYTUKEDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)CC2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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